molecular formula C20H18 B12506599 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene

2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene

Cat. No.: B12506599
M. Wt: 258.4 g/mol
InChI Key: BDYBOFJAEBJDMI-UHFFFAOYSA-N
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Description

2,5-Diphenylbicyclo[222]octa-2,5-diene is an organic compound with the molecular formula C20H18 It is a bicyclic diene characterized by two phenyl groups attached to a bicyclo[222]octa-2,5-diene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction. One common method includes the reaction of cyclohexadiene with diphenylacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or palladium complexes to enhance the yield and selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the diene to a saturated bicyclic compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products:

Scientific Research Applications

2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene in catalytic reactions involves its role as a ligand. The compound coordinates with transition metals such as rhodium, forming a complex that facilitates the transfer of aryl groups to substrates. This process involves the activation of the metal center and the subsequent formation of carbon-carbon bonds, leading to high enantioselectivity in the products .

Comparison with Similar Compounds

Uniqueness: 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene is unique due to its C2-symmetric structure, which provides high enantioselectivity in asymmetric synthesis. The presence of phenyl groups enhances its stability and reactivity, making it a valuable ligand in various catalytic processes .

Properties

IUPAC Name

2,5-diphenylbicyclo[2.2.2]octa-2,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-15(8-4-1)19-13-18-12-11-17(19)14-20(18)16-9-5-2-6-10-16/h1-10,13-14,17-18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYBOFJAEBJDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=C(C1C=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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